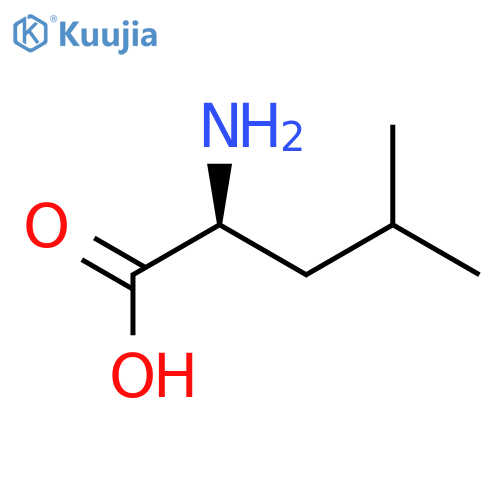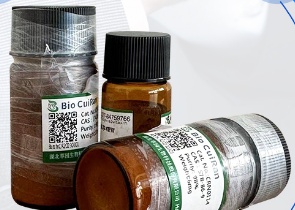Cas no 61-90-5 (L-Leucine)
L-ロイシンは必須アミノ酸の一つであり、分岐鎖アミノ酸(BCAA)に分類される。化学式はC6H13NO2で、疎水性の側鎖を持つことが特徴である。生体内ではタンパク質合成や筋肉の維持・修復に重要な役割を果たす。特に、運動後の筋肉回復促進やエネルギー代謝に関与する点が注目されている。工業的には微生物発酵法で高純度(98%以上)に製造可能であり、医薬品グレードの製品は結晶性と安定性に優れる。また、pH調整剤として食品添加物にも利用され、熱安定性が高いため加工食品への応用が可能である。

L-Leucine structure
商品名:L-Leucine
L-Leucine 化学的及び物理的性質
名前と識別子
-
- L-Leucine
- (S)-2-Amino-4-methylpentanoic acid
- H-Leu-OH
- L-Leu
- L(+)LEUCINE
- LEUCINE, L-(P)
- LEUCINE, L-(RG)
- (L)-leucine
- (S)-(+)-leucine
- (S)-2-amino-4-methyl-pentanoic acid
- [14C]-L-(+)-Leucine
- [14C]-L-Glutamic acid
- [3H]-L-Glutamic acid
- Aciglut
- GLU
- Glusate
- GLUTACID
- glutamic
- Glutaton
- H-GLU-OH
- H-L-GLU-OH
- L-(+)-glutamic acid
- L-2-AMino-4-Methylpentanoic acid
- L-GLU
- L-α-AMinoisobutylacetic acid
- L-α-AMino-γ-Methylvaleric acid
- amino acid
- leucine
- (S)-Leucine
- (2S)-2-amino-4-methylpentanoic acid
- Leucin
- L-Norvaline, 4-methyl-
- (S)-2-Amino-4-methylvaleric acid
- L-leucin
- L-alpha-Aminoisocaproic acid
- Leucin [German]
- LEUCINE, L-
- Leucine (VAN)
- leu
- Leucinum
- (2S)-alpha-leucine
- L-(+)-Leucine
- L-(-)-2-Amino-4-methylpentanoic acid
- Leucinum [INN-Latin]
- 2-amino-4-methylvaleric acid
- Leucine [USAN:INN]
- L-Leuzin
- Leucina [INN-Spanish]
- Leucina [Latin,Spanish]
- alpha-Aminoisoca
- L-leucinate
- (RS)-Leucine
- D-Leucine
- (1R)-1-carboxy-3-methylbutan-1-aminium
- LEUCINE,(L)
- (2R)-2-amino-4-methylpentanoic acid
- D-leucine anion
- .alpha.-Aminoisocaproic acid
- D-leucinate
- L(+)-Leucine
- (1S)-1-carboxy-3-methylbutan-1-aminium
- D-2-Amino-4-methylvaleric acid
- D-leucine cation
- (2S)-alpha-2-Amino-4-methylvaleric acid
- DLE
- L-leucine cation
- (2S)-2-amino-4-methylpentanoate
- Norvaline, 4-methyl-
- D-Leucin
- L
- (2R)-2-amino-4-methylpentanoate
- (R)-leucine
- Pentanoic acid, 2-amino-4-methyl-
- Leuzin
- (+-)-Leucine
- Valeric acid, 2-amino-4-methyl-
- L-leucine anion
- DL-Leucine
- 2-Amino-4-methylpentanoic acid
- (R)-(-)-leucine
- D-Leuzin
- L-leucinium
- Hleu
- F8889-8638
- L-Leucine (JP18)
- iso-C4H9CH(NH2)COOH
- D00030
- L-Leucine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- Valeric acid, 2-amino-4-methyl-, (S)-
- LEUCINE [MI]
- 3h-l-leucine
- CS-W020705
- GMW67QNF9C
- Q-201312
- M03060
- 61-90-5
- L-a-Aminoisocaproate
- LEUCINE [VANDF]
- LEUCINE (EP MONOGRAPH)
- DB-029966
- LEUCINE [HSDB]
- STR01720
- L-alpha-Aminoisocaproate
- 2-Amino-4-methylpentanoic acid, (L)-
- Z756437526
- AKOS010373766
- H-Leu
- NS00125065
- LEUCINE (USP MONOGRAPH)
- 2-Amino-4-methylpentanoic acid, (S)-
- L-Leucine, Vetec(TM) reagent grade, >=98%
- Leucine (USP)
- SCHEMBL3889
- LEUCINE [II]
- NCIStruc1_001860
- L-Leucine, reagent grade, >=98% (HPLC)
- Pentanoic acid, 2-amino-4-methyl-, (S)-
- L-Leucine, Pharmaceutical Secondary Standard; Certified Reference Material
- L-a-Aminoisocaproic acid
- BDBM50219348
- NSC-46709
- 1f2o
- LeuOH
- HY-N0486
- CHEBI:15603
- FEMA No. 3297
- L-Leucine, tested according to Ph.Eur.
- NSC9252
- Certified Reference Material of L-leucine
- (2S)-2-amino-4-methyl-pentanoic acid
- 1lan
- NCGC00013565
- Norvaline, 4-methyl-, (L)-
- L-Leucine, certified reference material, TraceCERT(R)
- DTXSID9023203
- LEUCINE [USAN]
- LEUCINE [USP MONOGRAPH]
- CCG-37658
- LEUCINE (MART.)
- NCGC00096678-01
- Leucina (Latin,Spanish)
- starbld0005460
- BRD-K12853841-001-02-2
- 4-methyl-L-Norvaline
- L-Leucine, United States Pharmacopeia (USP) Reference Standard
- Leucine (L-Leucine)
- L-Leucine, Cell Culture Reagent (H-L-Leu-OH)
- Pharmakon1600-01301005
- L0029
- MFCD00002617
- L-LEUCINE [USP-RS]
- L-LEUCINE [JAN]
- NCIStruc2_000010
- DB00149
- Leucine (H-3)
- LYSINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- AKOS015841779
- E641
- HSDB 7799
- L-.alpha.-Aminoisocaproic acid
- VALINE IMPURITY C [EP IMPURITY]
- NCI46709
- Q483745
- EN300-52627
- H-Leu-OH USP grade
- 2-Amino-4-methylvaleric acid, (L)-
- LEUCINE [MART.]
- AI3-08899
- L-Leucine, labeled with tritium
- NCGC00013565-02
- IS_LEUCINE-5,5,5-D3
- L-LEUCINE [FHFI]
- NSC-760100
- UNII-GMW67QNF9C
- L-Leucine, SAJ special grade, >=99.0%
- C00123
- GTPL3312
- 2-Amino-4-methyl-valeric acid
- Leucine, l
- Leucina
- 2-Amino-4-methylvaleric acid (L)
- 2-Amino-4-methylpentanoic acid (L)
- L-Leucine-13C6?
- s3753
- DTXCID903203
- 2B9FF792-3CA1-4BEA-BC63-6D4E1A86714E
- L-Leucine,(S)
- F70226
- (S)-2-Amino-4-methylpentanoate
- 1usk
- CHEMBL291962
- NSC760100
- NSC 46709
- L-LEUCINE [FCC]
- L-2700
- LEUCINE [INN]
- (S)-2-Amino-4-methylvalerate
- (3H)Leucine
- .alpha.-Amino-.gamma.-methylvaleric acid
- bmse000042
- Leucine, European Pharmacopoeia (EP) Reference Standard
- bmse000920
- EINECS 200-522-0
- Leucina (INN-Spanish)
- LEUCINE (II)
- 71000-80-1
- Leucinum (INN-Latin)
- L-Leucine, Vetec(TM), 98.5%
- EC 200-522-0
- L-Leucine, BioUltra, >=99.5% (NT)
- alpha-Aminoisocaproic acid
- LEUCINE [WHO-DD]
- LEUCINE [EP MONOGRAPH]
- L-Leu-OH
- L-Leucine, 99%, FG
- L-Leucine (Standard)
- 21675-61-6
- L-Leucine, USP
- HY-N0486R
- L-Leu-OH;(S)-2-Amino-4-methylpentanoic acid
- 200-522-0
- L-Leucine, Non-animal origin
- FL12677
- FL180129
-
- MDL: MFCD00002617
- インチ: 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
- InChIKey: ROHFNLRQFUQHCH-YFKPBYRVSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O
- BRN: 1721722
計算された属性
- せいみつぶんしりょう: 131.094629g/mol
- ひょうめんでんか: 0
- XLogP3: -1.5
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 131.094629g/mol
- 単一同位体質量: 131.094629g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 9
- 複雑さ: 101
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- ぶんしりょう: 131.17
- 互変異性体の数: 何もない
じっけんとくせい
- Temperature: When heated to decomposition it emits toxic fumes of /nitric oxide/.
- Dissociation Constants: pKa = 2.35
- 色と性状: Powder
- 密度みつど: 1.293
- ゆうかいてん: >300 °C (lit.)
- ふってん: 225.8°C at 760 mmHg
- フラッシュポイント: 145-148°C
- 屈折率: 1.46
- PH値: 5.5-6.5 (20g/l, H2O, 20℃)
- ようかいど: 1 M HCl: 50 mg/mL
- すいようせい: 22.4 g/L (20 C)
- あんていせい: Stability Moisture and light sensitive. Incompatible with strong oxidising agents.
- PSA: 63.32000
- LogP: 1.14470
- ひせんこうど: 15.4 º (c=4, 6N HCl)
- じょうきあつ: 5.52X10-9 mm Hg at 25 °C (est)
- ようかいせい: 炭化水素が存在する場合、それは無機酸水溶液中で安定である。各Gを約40 mlの水と約100 mlの酢酸に溶解した。エタノール(0.07%)に微溶解し、希塩酸と塩基性水酸化物及び炭酸塩溶液に溶解する。エーテルに不溶
- 昇華点: 145-148 ºC
- 光学活性: [α]20/D +15.5±0.5°, c = 5% in 5 M HCl
- FEMA: 3297 | L-LEUCINE
- マーカー: 5451
- 酸性度係数(pKa): 2.328(at 25℃)
L-Leucine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:OH2850000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S24/25
- TSCA:Yes
L-Leucine 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-Leucine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB117225-100 g |
L-Leucine, 99% (H-L-Leu-OH); . |
61-90-5 | 99% | 100g |
€89.40 | 2023-05-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12311-500g |
L-Leucine, 99% |
61-90-5 | 99% | 500g |
¥1823.00 | 2023-03-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0029-100g |
L-Leucine |
61-90-5 | 99.0%(T) | 100g |
¥415.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812333-25g |
L-Leucine |
61-90-5 | 99% | 25g |
¥32.00 | 2022-01-13 | |
| Enamine | EN300-52627-1.0g |
(2S)-2-amino-4-methylpentanoic acid |
61-90-5 | 95% | 1g |
$26.0 | 2023-05-01 | |
| abcr | AB117225-25 g |
L-Leucine, 99% (H-L-Leu-OH); . |
61-90-5 | 99% | 25g |
€68.30 | 2023-05-10 | |
| Fluorochem | M03060-250g |
H-Leu-OH |
61-90-5 | 97% | 250g |
£20.00 | 2022-02-28 | |
| TRC | L330110-10g |
L-Leucine |
61-90-5 | 10g |
$ 57.00 | 2023-09-07 | ||
| TRC | L330110-50g |
L-Leucine |
61-90-5 | 50g |
$85.00 | 2023-05-18 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DL3205-25g |
L-Leucine |
61-90-5 | ≥99% | 25g |
¥45元 | 2023-09-15 |
L-Leucine サプライヤー
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
ゴールドメンバー
(CAS:61-90-5)L-Leucine
MR./MRS.:WANG JING LI
電話番号:13156898909
Eメール:hope2084@163.com
Shanghai Joy Biotech Ltd
ゴールドメンバー
(CAS:61-90-5)L-Leucine
注文番号:JY213
在庫ステータス:in Stock
はかる:100g; 1kg; 10kg; 25kg
清らかである:98%
最終更新された価格情報:Friday, 30 May 2025 09:02
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:61-90-5)
注文番号:SFD288
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:01
価格 ($):
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:61-90-5)L-Leucine
注文番号:A833479
在庫ステータス:in Stock
はかる:500mg
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:33
価格 ($):201.0
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:61-90-5)
注文番号:SDF284
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:61-90-5)S)-2-Amino-4-methylpentanoic acid; L-Leucine 99+ %; H-Leu-OH; L-Leu; L(+)LEUCINE
注文番号:LE18596
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:61-90-5)L-Leucine
注文番号:LE6328
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:61-90-5)L-亮氨酸
注文番号:LE8424320
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:46
価格 ($):discuss personally
L-Leucine 関連文献
-
Yannick Guinet,Laurent Paccou,Florence Danède,Patrick Derollez,Alain Hédoux Phys. Chem. Chem. Phys. 2022 24 27023
-
2. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acidsAnand. S. Dutta,Michael B. Giles J. Chem. Soc. Perkin Trans. 1 1976 244
-
Mehmet Onur Ar?can,Olcay Mert Polym. Chem. 2020 11 4477
-
Sumit Arora,Michael Kappl,Mehra Haghi,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv. 2016 6 25789
-
Zahra Arabpoor,Hamid Reza Shaterian RSC Adv. 2016 6 44459
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:61-90-5)L-Leucine

清らかである:98%
はかる:20mg
価格 ($):30
Suzhou Senfeida Chemical Co., Ltd
(CAS:61-90-5)L-Leucine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
























